6-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature and are essential components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of ethyl acetoacetate, urea, and a chlorinating agent. One common method involves heating a mixture of ethyl acetoacetate, urea, and hydrochloric acid under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Research: It is used in the study of various biological pathways and mechanisms, particularly those related to inflammation and neuroprotection.
Mechanism of Action
The mechanism of action of 6-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with molecular targets such as ATF4 and NF-kB proteins. The compound inhibits the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway, leading to reduced expression of inflammatory markers and apoptosis . This mechanism underlies its potential neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
6-amino-5-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with an amino group instead of a chlorine atom.
6-chloro-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Contains additional substituents on the pyrimidine ring.
Uniqueness
6-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific inflammatory pathways makes it a valuable compound for research in neuroprotection and anti-inflammatory therapies .
Properties
Molecular Formula |
C6H7ClN2O2 |
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Molecular Weight |
174.58 g/mol |
IUPAC Name |
6-chloro-1-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-9-4(7)3-5(10)8-6(9)11/h3H,2H2,1H3,(H,8,10,11) |
InChI Key |
AUZDDWXOULWCSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)NC1=O)Cl |
Origin of Product |
United States |
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